tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate
Description
This compound (CAS: 1272667-17-0) is a pyrrolo[2,3-d]pyrimidine derivative with a molecular formula of C₁₆H₂₂IN₅O₂ and a molecular weight of 443.29 g/mol . It features a 5-iodo substitution on the pyrrolo[2,3-d]pyrimidine core, a 4-amino group, and a piperidine ring protected by a tert-butyl carbamate group.
Properties
Molecular Formula |
C16H22IN5O2 |
|---|---|
Molecular Weight |
443.28 g/mol |
IUPAC Name |
tert-butyl 4-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22IN5O2/c1-16(2,3)24-15(23)21-6-4-10(5-7-21)22-8-11(17)12-13(18)19-9-20-14(12)22/h8-10H,4-7H2,1-3H3,(H2,18,19,20) |
InChI Key |
WOZBHLASHCEWPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C3=C(N=CN=C32)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolopyrimidine core, iodination, and subsequent functionalization with a piperidine moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Kinase Inhibition
The compound has been identified as a synthetic intermediate for pyrrolo[2,3-d]pyrimidin-based kinase inhibitors. These inhibitors are crucial in targeting various kinases involved in cancer and other diseases. For instance, it has been linked to the development of LRRK2 inhibitors, which are significant in the treatment of Parkinson's disease. The inhibition of LRRK2 is particularly relevant as it plays a role in neuronal health and function .
Neurodegenerative Disease Treatment
Research indicates that derivatives of this compound show promise in treating neurodegenerative disorders such as Parkinson's disease. The mechanism involves modulating pathways affected by LRRK2 activity, which is implicated in the pathogenesis of these disorders. The potential therapeutic effects were highlighted in patents discussing the use of similar compounds for treating neurological conditions .
Case Study 1: LRRK2 Inhibition
A study published in a patent (WO2014001973A1) explored the efficacy of pyrrolo[2,3-d]pyrimidine derivatives as LRRK2 inhibitors. The study demonstrated that compounds similar to tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate effectively reduced LRRK2 activity in vitro, suggesting their potential for further development as therapeutic agents against Parkinson's disease.
Case Study 2: HIV Reverse Transcriptase Inhibition
Another patent (WO2015148746A1) discussed the synthesis of nucleoside derivatives incorporating elements from pyrrolo[2,3-d]pyrimidines for use as HIV reverse transcriptase inhibitors. The findings indicated that modifications to the pyrrolo structure enhanced inhibitory activity against HIV replication, showcasing the versatility of compounds like this compound in antiviral therapy.
Data Tables
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound belongs to a broader class of tert-butyl-protected pyrrolo[2,3-d]pyrimidine derivatives. Key analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Molecular Weight: The target compound (443.29 g/mol) is heavier than non-iodinated analogs (e.g., 402.25 g/mol for 10c) due to the iodine atom .
- Solubility : Morpholine (10c) and methoxybenzyl (24) substituents enhance aqueous solubility, whereas iodinated or aryl-substituted derivatives (target compound, 2l) may exhibit lower solubility .
- Melting Points : Analogs like 24 have lower melting points (68–70°C), while aryl-substituted derivatives (e.g., 2l) may exhibit higher thermal stability .
Biological Activity
tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate is a complex organic compound recognized for its significant biological activity, particularly in the field of medicinal chemistry. Its structure features a pyrrolopyrimidine core, which has been associated with various therapeutic applications, notably in oncology. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic uses, and relevant research findings.
The chemical formula for this compound is C16H22IN5O2, with a molecular weight of approximately 443.28 g/mol. The IUPAC name reflects its complex structure, which includes both tert-butyl and piperidine functionalities along with an iodine substituent on the pyrrolopyrimidine ring.
| Property | Value |
|---|---|
| Molecular Formula | C16H22IN5O2 |
| Molecular Weight | 443.28 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C16H22IN5O2/c1-16(2,3)24... |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C3=C(N=CN=C32)N)I |
The primary mechanism of action for this compound involves its role as an inhibitor of protein kinases , particularly Protein Kinase B (PKB or Akt). This compound binds to the active sites of these kinases, inhibiting their activity and leading to reduced cell proliferation and apoptosis in various cancer cell lines. The inhibition of PKB is particularly relevant due to its role in regulating growth and survival pathways that are often dysregulated in cancer.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits potent biological activity against several cancer types due to its ability to selectively inhibit PKB. In vitro studies have demonstrated that it can effectively reduce tumor cell growth and induce apoptosis. For instance:
- Inhibition of Tumor Growth : Studies have shown that derivatives similar to this compound can significantly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
- Selectivity for Kinases : The compound has been noted for its selectivity; it shows up to 150-fold selectivity for PKB over closely related kinases such as PKA . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.
Case Studies
Several studies have been conducted to assess the biological activity and therapeutic potential of this compound:
Study 1: In Vivo Efficacy
A study involving the administration of the compound to tumor-bearing mice demonstrated significant tumor regression compared to control groups. The results indicated a dose-dependent response with minimal toxicity observed at effective doses .
Study 2: Mechanistic Insights
Another investigation focused on the molecular interactions between the compound and PKB revealed that it disrupts downstream signaling pathways critical for tumor survival . This disruption was correlated with a decrease in key biomarkers associated with cancer progression.
Q & A
Q. Key optimizations :
- Solvent selection (e.g., DMF for polar aprotic conditions, THF for coupling reactions) .
- Temperature control during exothermic steps to prevent side reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Contradictions may arise from variations in:
- Assay conditions : Differences in cell lines, incubation times, or endpoint measurements (e.g., IC₅₀ vs. Ki values). Validate activity using standardized kinase inhibition assays with ATP concentration controls .
- Compound stability : Degradation under assay conditions (e.g., light sensitivity of the iodo group). Confirm stability via HPLC-MS before testing .
- Structural analogs : Compare activity with closely related derivatives (e.g., tert-butyl 4-((6-chloropyrazin-2-yl)amino)piperidine-1-carboxylate) to isolate the impact of the iodine substituent .
Q. Methodological approach :
- Replicate studies under identical conditions.
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Basic: What analytical techniques are recommended for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the pyrrolopyrimidine core and Boc protection .
- High-Resolution Mass Spectrometry (HR-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 444.12) .
- HPLC-PDA : Purity analysis using C18 columns with acetonitrile/water gradients .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (e.g., Boc C=O at ~1680 cm⁻¹) .
Advanced: How can the stability of this compound under varying storage and experimental conditions be systematically evaluated?
- Forced degradation studies :
- Thermal stress : Incubate at 40°C/75% RH for 14 days; monitor decomposition via TLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and assess iodopyrrolo-pyrimidine ring integrity .
- Incompatibility testing : React with strong oxidizing agents (e.g., H₂O₂) to identify hazardous byproducts .
- Long-term storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the Boc group .
Basic: What safety precautions are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., TFA) .
- Emergency measures : Immediate rinsing with water for skin contact; eye wash stations must be accessible .
Advanced: What strategies can improve the compound's selectivity for kinase targets while minimizing off-target effects?
- Structure-activity relationship (SAR) studies : Modify the piperidine substituent (e.g., tert-butyl vs. cyclopropyl) to enhance steric hindrance against non-target kinases .
- Molecular docking : Use X-ray crystallography data of kinase active sites to optimize binding interactions (e.g., hydrogen bonding with hinge regions) .
- Proteome-wide profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
Basic: How can researchers validate the compound's mechanism of action in cellular assays?
- Gene knockdown/knockout : Use CRISPR-Cas9 to silence target kinases and assess rescue of phenotypic effects .
- Western blotting : Measure phosphorylation levels of downstream substrates (e.g., ERK1/2 for MAPK pathway inhibition) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by observing thermal stabilization of the kinase in compound-treated lysates .
Advanced: What computational methods are effective in predicting metabolic liabilities of this compound?
- In silico metabolism prediction : Tools like Schrödinger’s ADMET Predictor or GLORYx to identify sites of cytochrome P450 oxidation (e.g., N-dealkylation of the piperidine-Boc group) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for iodine-carbon bonds to predict photolytic degradation .
Basic: What are the critical parameters for formulating this compound in preclinical studies?
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes for in vivo administration .
- Pharmacokinetic (PK) profiling : Monitor plasma half-life in rodent models via LC-MS/MS to adjust dosing regimens .
Advanced: How can discrepancies in synthetic yields between small-scale and scale-up batches be addressed?
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to track reaction progression and adjust reagent stoichiometry .
- Mixer studies : Optimize agitation speed and solvent volume to ensure homogeneity in larger reactors .
- Byproduct analysis : Use UPLC-QTOF to identify and quantify impurities introduced during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
